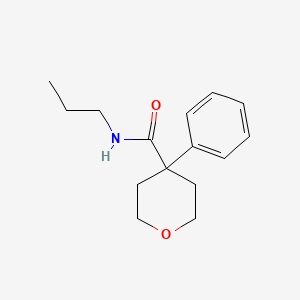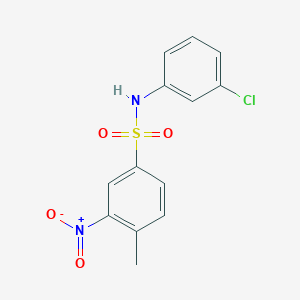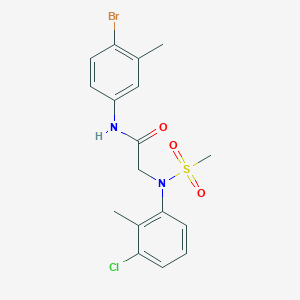
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide, also known as PPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPT is a tetrahydrofuran derivative that has been synthesized through different methods, including the use of palladium-catalyzed cross-coupling reactions.
Mechanism of Action
The mechanism of action of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to act as a GPCR ligand, particularly for the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been shown to modulate the activity of the sigma-1 receptor, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has also been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in synaptic transmission and neuronal excitability. Additionally, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Future Directions
There are several future directions for the study of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide. One area of research is the development of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide's potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide and its effects on different physiological processes.
Synthesis Methods
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide can be synthesized through different methods, including palladium-catalyzed cross-coupling reactions. This method involves the reaction of 4-bromo-N-propyltetrahydro-2H-pyran-4-carboxamide with phenylboronic acid in the presence of a palladium catalyst. Other methods of synthesis include the use of Grignard reagents and Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has been investigated as a potential drug candidate for the treatment of different diseases, including cancer, inflammation, and neurological disorders. 4-phenyl-N-propyltetrahydro-2H-pyran-4-carboxamide has also been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs), which play a critical role in various physiological processes.
properties
IUPAC Name |
4-phenyl-N-propyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-10-16-14(17)15(8-11-18-12-9-15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLQDKAHYYLKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[3-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4944271.png)



![ethyl 3-{1-[(benzyloxy)carbonyl]propyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4944299.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(2-pyridinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4944301.png)
![N-(2-methoxyethyl)-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4944311.png)
![2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4944315.png)
![{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetonitrile](/img/structure/B4944316.png)
![5-bromo-2-chloro-N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4944327.png)
![1-{2-[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4944338.png)
![3-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4944345.png)